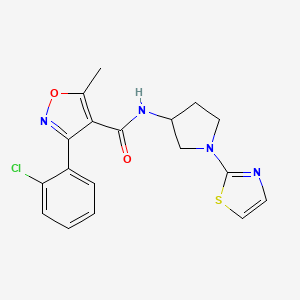
3-(2-chlorophenyl)-5-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-chlorophenyl)-5-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide” is a research chemical. It is not intended for human or veterinary use1. The molecular formula of the compound is C18H17ClN4O2S and it has a molecular weight of 388.871.
Synthesis Analysis
Unfortunately, I could not find any specific information on the synthesis of this compound.Molecular Structure Analysis
No specific information on the molecular structure analysis of this compound was found.Chemical Reactions Analysis
I could not find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
Compounds with similar structural motifs, such as those containing thiazole, pyrrolidine, and isoxazole rings, have been synthesized and characterized for various applications. For example, the synthesis of novel heterocyclic compounds for dyeing polyester fibers demonstrates the utility of such molecules in material science and industrial applications. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, suggesting their potential in medical and fabric treatment applications (Khalifa et al., 2015).
Biological Activities
The exploration of the biological activity of compounds featuring isoxazole, thiazole, and related heterocycles has been a fruitful area of research. For instance, studies have shown that certain thiazole derivatives possess antimicrobial and antitumor activities. These findings are crucial for developing new therapeutic agents and understanding the molecular basis of their action (Nural et al., 2018).
Antimicrobial and Antitumor Properties
Several studies focus on the antimicrobial and antitumor properties of compounds containing thiazole and isoxazole rings. For example, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown promising antimicrobial activity, including against mycobacterial strains, suggesting their potential as starting points for developing powerful antimycobacterial agents (Nural et al., 2018).
Material Science Applications
In material science, the synthesis and application of heterocyclic compounds have led to the development of novel materials with specialized properties. For instance, the synthesis of arylazothiazole disperse dyes containing selenium for polyester fibers showcases the integration of such compounds in industrial applications, offering both functional and aesthetic benefits (Khalifa et al., 2015).
Safety And Hazards
This compound is intended for research use only and is not meant for human or veterinary use1. No specific safety or hazard information was found.
Future Directions
No specific information on the future directions of research involving this compound was found.
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-11-15(16(22-25-11)13-4-2-3-5-14(13)19)17(24)21-12-6-8-23(10-12)18-20-7-9-26-18/h2-5,7,9,12H,6,8,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSABPFLERHFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCN(C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720944.png)
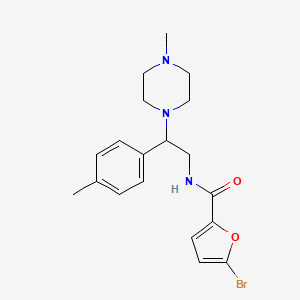
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2720947.png)
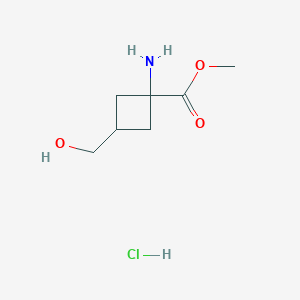
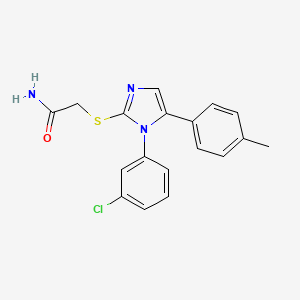
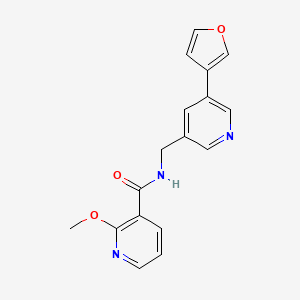
![6-Methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B2720953.png)
![4-methoxy-1-methyl-6-oxo-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2720954.png)
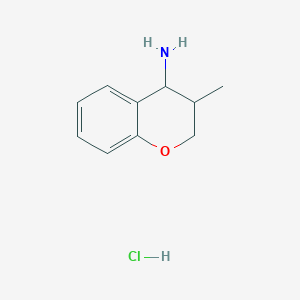
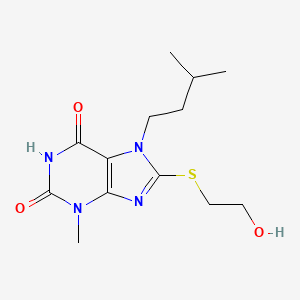
![2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride](/img/structure/B2720960.png)
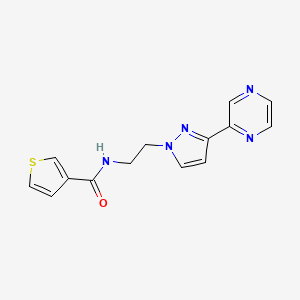
![2-Chloro-N-[(4-cyano-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2720965.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2720968.png)